molecular formula C13H10Cl2N2O3 B2690256 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1375244-00-0

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2690256
CAS No.: 1375244-00-0
M. Wt: 313.13
InChI Key: DUKARHZTKHYNRU-UHFFFAOYSA-N
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Description

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound that features a pyridazine ring substituted with dichloro and oxo groups, linked to a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Chlorination: The pyridazine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.

    Aldehyde Formation: The final step involves the formation of the benzaldehyde moiety, which can be achieved through the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, or other biological interactions.

Mechanism of Action

The mechanism by which 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thereby reducing enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    Chemical Reactivity: The aldehyde and pyridazine moieties can participate in various chemical reactions, influencing the compound’s behavior in synthetic and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.

    3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methylbenzaldehyde: Contains a methyl group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.

    3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-ethoxybenzaldehyde: Features an ethoxy group, which may influence its chemical and physical properties compared to the methoxy derivative.

Uniqueness

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the dichloro-substituted pyridazine ring and the methoxybenzaldehyde moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-20-11-3-2-8(7-18)4-9(11)6-17-13(19)12(15)10(14)5-16-17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKARHZTKHYNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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